molecular formula C5H10N4O2 B055876 2-Methylfumarohydrazide CAS No. 117122-49-3

2-Methylfumarohydrazide

Cat. No.: B055876
CAS No.: 117122-49-3
M. Wt: 158.16 g/mol
InChI Key: IJBGWLSDVLULOW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methylbut-2-enedihydrazide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of hydrazine and is characterized by the presence of a double bond between the second and third carbon atoms, with the hydrazide groups attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methylbut-2-enedihydrazide typically involves the reaction of 2-methylbut-2-enoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion of the acid to the hydrazide. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of (E)-2-methylbut-2-enedihydrazide can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methylbut-2-enedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are derivatives with substituted functional groups.

Scientific Research Applications

(E)-2-methylbut-2-enedihydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-methylbut-2-enedihydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.

Comparison with Similar Compounds

Similar Compounds

    2-methylbut-2-enedihydrazide: Lacks the (E)-configuration, leading to different chemical properties.

    But-2-enedihydrazide: Lacks the methyl group, resulting in different reactivity.

    Hydrazine derivatives: Other hydrazine derivatives with different substituents exhibit varying biological and chemical properties.

Uniqueness

(E)-2-methylbut-2-enedihydrazide is unique due to its specific (E)-configuration and the presence of both hydrazide groups and a double bond. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

117122-49-3

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

(E)-2-methylbut-2-enedihydrazide

InChI

InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+

InChI Key

IJBGWLSDVLULOW-NSCUHMNNSA-N

SMILES

CC(=CC(=O)NN)C(=O)NN

Isomeric SMILES

C/C(=C\C(=O)NN)/C(=O)NN

Canonical SMILES

CC(=CC(=O)NN)C(=O)NN

Synonyms

Mesaconic acid, dihydrazide (6CI)

Origin of Product

United States

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